Increased Lipophilicity vs. Des-Methyl Analog Drives Differential Membrane Permeability and Solubility
The target compound exhibits a computed XLogP3 of 1.2, which is three times higher than the 0.4 recorded for the non-methylated analog 6-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid [1][2]. This 0.8 log unit increase corresponds to an approximately 6.3-fold higher predicted partition coefficient (log P), significantly impacting passive membrane permeability and aqueous solubility profiles in cell-based assays. In the context of fragment-based drug discovery, the dimethyl substitution provides a more drug-like lipophilicity range (target LogD 1–3) compared to the overly hydrophilic des-methyl analog, making the target compound a superior starting scaffold for lead optimization programs requiring balanced permeability and solubility [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 6-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.8 log units (~6.3× higher partition coefficient) |
| Conditions | PubChem computed property (XLogP3 algorithm), standardized across both compounds |
Why This Matters
A lipophilicity difference of 0.8 log units is sufficient to alter cell permeability and aqueous solubility by several-fold, directly affecting compound suitability for cellular screening and in vivo pharmacokinetic studies.
- [1] PubChem. (2026). Compound Summary for CID 121205050: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 57569478: 6-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
